Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
Description
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Properties
IUPAC Name |
(3S,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7-,8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCISSGWBZOERM-QKZHKQSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C[C@@H](C1C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid (CAS Number: 1272757-81-9) is a synthetic compound with a complex bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H18FNO4 |
| Molecular Weight | 259.28 g/mol |
| CAS Number | 1272757-81-9 |
| SMILES | F[C@H]1CC2CC1N([C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
- Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells in vitro. Studies have shown that it can induce apoptosis in specific cancer cell lines, potentially through the activation of intrinsic apoptotic pathways.
- Neurological Effects : Given its structural similarity to certain neurotransmitters, this compound is being investigated for potential neuroprotective effects. It may modulate neurotransmitter release and exhibit anti-inflammatory properties in neuronal tissues.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell growth.
- Receptor Modulation : It could interact with various receptors in the central nervous system, influencing neurotransmission and potentially providing neuroprotective effects.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : A study evaluated the anticancer effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
- Animal Models : In a mouse model of bacterial infection, administration of the compound significantly reduced bacterial load compared to controls, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is explored for its potential therapeutic applications:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Receptor Binding : Preliminary research suggests that the compound may interact with receptors that are crucial for various biological processes, potentially leading to new pharmacological agents.
The unique structural features of this compound enhance its biological activity:
- The presence of fluorine atoms increases lipophilicity and metabolic stability, which are advantageous traits for drug candidates.
- Interaction studies have shown binding affinities to various biological targets, indicating potential as a therapeutic agent.
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the production of fine chemicals and pharmaceuticals.
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Pharmacokinetic Profiling :
- Comparative Analysis with Analogues :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
A common approach involves BOC-protection of the bicyclic amine intermediate followed by fluorination and carboxylation. For example, similar analogs (e.g., compound 6a in ) were synthesized by reacting the amine precursor with di-tert-butyl dicarbonate (BOC₂O) in ethanol at room temperature for 24 hours, achieving 61% yield after extraction and acidification . Optimization may involve solvent selection (e.g., ethanol vs. dichloromethane), temperature control, and pH adjustment during workup. Purity can be enhanced via recrystallization or column chromatography.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the stereochemistry and structural integrity of this compound?
Key NMR signals include the tert-butyl group (δ ~1.37 ppm, singlet), fluorinated bicyclic protons (δ ~1.50–2.60 ppm, multiplet), and carboxylic acid proton (δ ~12.39 ppm, broad). Stereochemical assignments rely on coupling constants and NOE correlations. For instance, in a related bicyclic compound ( ), the exo-protons showed distinct splitting patterns (J = 9.3–11.4 Hz), confirming the rigid bicyclic geometry . Compare with literature data for analogous structures to validate assignments.
Q. What personal protective equipment (PPE) and engineering controls are recommended for safe handling during synthesis?
Use nitrile gloves, lab coats, and chemical splash goggles. Respiratory protection (e.g., NIOSH-approved P95 filters for particulates or OV/AG/P99 cartridges for aerosols) is advised if dust or vapors form . Conduct reactions in a fume hood with local exhaust ventilation. Store the compound at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites. For example, the fluorine atom’s electronegativity may polarize the bicyclic system, making the carboxylic acid moiety susceptible to nucleophilic attack. Molecular docking studies (e.g., for DPP-4 inhibitors in ) can also simulate interactions with biological targets, guiding derivatization strategies .
Q. What chromatographic or enzymatic strategies resolve the racemic mixture into enantiomers, and how is enantiopurity validated?
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC effectively separate enantiomers. Enzymatic resolution using lipases or esterases may selectively hydrolyze one enantiomer. Validate enantiopurity via chiral HPLC (retention time matching with pure standards) or optical rotation measurements. reports enantiomer-specific ¹H NMR shifts (e.g., δ 4.52 ppm for a chiral center), enabling spectral validation .
Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?
Stability studies should monitor degradation products via LC-MS. The BOC group is acid-labile, while the fluorine substituent enhances electron-withdrawing effects, potentially stabilizing the bicyclic core. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways. notes that improper storage (e.g., exposure to moisture) may hydrolyze the BOC group, releasing toxic byproducts .
Q. How does the compound interact with biological targets such as enzymes or receptors, and what assays quantify its inhibitory/activation potency?
Fluorescence polarization assays or surface plasmon resonance (SPR) can measure binding affinity to targets like DPP-4 ( ). For IC₅₀ determination, use enzymatic assays with colorimetric substrates (e.g., cleavage of para-nitroaniline derivatives). Structural analogs in showed bioactivity via NMR-based fragment screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
